molecular formula C18H18N4O2S B3003724 2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide CAS No. 1797891-11-2

2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Cat. No.: B3003724
CAS No.: 1797891-11-2
M. Wt: 354.43
InChI Key: ZGXZGLAGJHFZEL-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a complex organic compound that features a thiazole ring, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final step involves the formation of the acetamide group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.

Scientific Research Applications

2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

Uniqueness

What sets 2-ethoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-2-24-11-17(23)20-14-7-5-13(6-8-14)16-12-25-18(22-16)21-15-4-3-9-19-10-15/h3-10,12H,2,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXZGLAGJHFZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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